(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one
Description
(Z)-6-Hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic benzofuranone derivative featuring a 3-methoxybenzylidene group at position 2 and a morpholinomethyl substituent at position 7. This compound belongs to the aurone class, characterized by a benzofuran-3(2H)-one core with a conjugated exocyclic double bond. The Z-configuration of the benzylidene moiety is critical for its bioactivity, as seen in structurally related compounds targeting amyloid fibrils, kinases, and tyrosinase .
The morpholinomethyl group is likely introduced via alkylation or Mannich-type reactions .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-25-15-4-2-3-14(11-15)12-19-20(24)16-5-6-18(23)17(21(16)27-19)13-22-7-9-26-10-8-22/h2-6,11-12,23H,7-10,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTSCFXEUNJSOB-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-hydroxybenzofuran-3(2H)-one with 3-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative. This intermediate is then reacted with morpholine and formaldehyde under Mannich reaction conditions to introduce the morpholinomethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 6-oxo-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one.
Reduction: 6-hydroxy-2-(3-methoxybenzyl)-7-(morpholinomethyl)benzofuran-3(2H)-one.
Substitution: 6-hydroxy-2-(3-substitutedbenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one.
Scientific Research Applications
DRAK2 Inhibition
One of the primary applications of this compound is as an inhibitor of DRAK2 (Death-associated protein kinase 2), which plays a crucial role in apoptosis and is linked to diabetes management. Research has shown that derivatives of benzofuran-3(2H)-one, including (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one, exhibit improved potency in inhibiting DRAK2, with IC50 values significantly lower than those of earlier compounds .
Key Findings:
- IC50 Values: The most potent derivatives achieved IC50 values as low as 0.25 μM.
- Cell Protection: These compounds demonstrated protective effects on islet β-cells against apoptosis, suggesting their potential use in diabetes therapy.
Alkaline Phosphatase Inhibition
Another notable application is the inhibition of alkaline phosphatase, an enzyme involved in various physiological processes including bone mineralization and dephosphorylation reactions. The compound has been investigated for its ability to act as a selective inhibitor of alkaline phosphatase, with studies indicating that certain structural modifications enhance inhibitory activity .
Inhibitory Activity Summary:
| Compound Structure | Inhibition Activity | Reference |
|---|---|---|
| Benzofuran derivatives | Strong inhibitors against alkaline phosphatase | |
| Hydroxyl-substituted aurones | Enhanced inhibition observed |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme critical for melanin production and is implicated in skin pigmentation disorders. The compound has been evaluated for its inhibitory effects on human tyrosinase, with results indicating that specific hydroxyl substitutions on the benzofuran ring enhance inhibitory potency .
Tyrosinase Inhibition Results:
| Compound | Inhibition Potency | Structural Features |
|---|---|---|
| Unsubstituted aurones | Weak inhibitors | None |
| Hydroxyl-substituted variants | Significant inhibition | Hydroxyl groups at positions 4 and 6 |
Prostate Cancer
Recent studies have explored the antiproliferative effects of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one derivatives against prostate cancer cell lines such as PC-3. These derivatives have shown promising results, with some exhibiting potent antiproliferative activity exceeding that of conventional chemotherapeutics like cisplatin .
Antiproliferative Activity Overview:
| Compound | IC50 (μM) | Effectiveness Against PC-3 |
|---|---|---|
| C-7 Mannich bases of aurones | High nanomolar to low micromolar range | 86% inhibition at 1 μM |
Synthesis and Mechanism Insights
The synthesis of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves condensation reactions facilitated by various catalysts such as clay under microwave irradiation. This method allows for efficient production with high yields . The mechanistic pathways often involve nucleophilic attack at the carbonyl carbon followed by cyclization processes.
Synthesis Methodology Summary:
| Step | Description |
|---|---|
| Reaction Type | Solventless condensation |
| Catalyst Used | Clay catalysts (e.g., K10) |
| Yield Achieved | Approximately 80% |
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the benzofuran core can engage in π-π interactions with aromatic residues. The morpholinomethyl group may enhance its solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: Estimated as C21H21NO5 (derived from adding morpholinomethyl [C5H10NO] to compound 10 [C16H12O4] in ).
- Molecular Weight : ~365.38 g/mol.
- Key Functional Groups: Hydroxy (position 6), 3-methoxybenzylidene (position 2), and morpholinomethyl (position 7).
Benzofuran-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: The morpholinomethyl group in the target compound may enhance solubility and bioavailability compared to methoxy or methyl substituents (e.g., compound 10, ) due to its amine functionality . Piperazine-containing analogs (e.g., compound 11) show anticancer activity via kinase inhibition, suggesting the target compound’s morpholine group could similarly modulate kinase targets . Dihydroxybenzylidene derivatives (e.g., compound 65) inhibit tyrosinase, highlighting how electron-donating groups influence target specificity .
Synthetic Accessibility: Yields for benzylidene-benzofuranones range from 43–78%, with complex substituents (e.g., piperazine) requiring multi-step syntheses and resulting in lower yields (e.g., 48% for compound 11) .
Spectroscopic Trends: 1H NMR: The target compound’s morpholinomethyl group would exhibit signals at δ ~2.5–3.5 ppm (morpholine protons) and δ ~3.7 ppm (N–CH2–), distinct from the methoxy singlet (δ ~3.8 ppm) in compound 10 . Mass Spectrometry: The molecular ion peak for the target compound is expected at m/z ~365.38 (C21H21NO5), compared to m/z 268.27 for compound 10 .
Drug-Likeness: Morpholine and piperazine substituents improve water solubility and bioavailability scores (e.g., compound 11: bioavailability score 0.55) compared to methoxy derivatives .
Biological Activity
(Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative distinguished by its unique structural features, including a hydroxyl group, a methoxybenzylidene moiety, and a morpholinomethyl substituent. This compound belongs to a class of compounds known for their diverse biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
The molecular formula of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one is C₁₉H₂₂N₂O₃. The (Z) notation indicates the geometric configuration around the double bond, which may influence its biological interactions and efficacy.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
-
Anticancer Activity :
- Mechanism : Preliminary studies suggest that (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one may induce apoptosis in cancer cells and inhibit cell proliferation through mechanisms such as cell cycle arrest.
- Case Studies : Similar benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC₅₀ values significantly lower than standard chemotherapeutics like doxorubicin in MCF-7 and HepG2 cells .
-
Antioxidant Properties :
- Benzofuran derivatives are known for their ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage and may contribute to the anticancer effects observed in vitro.
-
Antimicrobial Activity :
- Some derivatives exhibit effectiveness against bacterial and fungal strains, indicating potential applications in treating infections. The presence of the morpholino group may enhance the compound's interaction with microbial targets.
- Anti-inflammatory Effects :
Research Findings
The following table summarizes relevant findings regarding the biological activity of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-7-(morpholinomethyl)benzofuran-3(2H)-one and related compounds:
Q & A
Q. What synthetic strategies are effective for constructing the benzofuran core with substituted benzylidene and morpholinomethyl groups?
The benzofuran scaffold is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a hydroxylated benzofuran-3(2H)-one precursor. For example:
- Step 1 : Prepare the benzofuran-3(2H)-one backbone using acid-catalyzed cyclization of 2-hydroxyacetophenone derivatives.
- Step 2 : Introduce the morpholinomethyl group via Mannich reaction using morpholine, formaldehyde, and the benzofuran intermediate under reflux in ethanol .
- Step 3 : Perform benzylidene functionalization via condensation with 3-methoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH) to yield the (Z)-isomer. Solvent polarity and temperature control are critical to stereoselectivity .
Q. How are structural and stereochemical features of this compound confirmed?
- NMR spectroscopy : and NMR verify substituent positions (e.g., methoxy at C3, morpholinomethyl at C7). The (Z)-configuration of the benzylidene group is confirmed by NOESY correlations between the methoxy proton (δ ~3.8 ppm) and the benzofuran aromatic protons .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for the benzylidene double bond .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Antioxidant activity : DPPH radical scavenging assays (IC values) .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent variation : Replace the 3-methoxy group on the benzylidene moiety with electron-withdrawing (e.g., Cl, NO) or donating (e.g., OH, OCHCH) groups to assess electronic effects on bioactivity .
- Morpholine modification : Substitute morpholine with piperidine or thiomorpholine to study the impact of heteroatom composition on solubility and target binding .
- Stereochemical probes : Synthesize the (E)-isomer to compare activity differences, leveraging NOESY or computational docking to rationalize results .
Q. What computational methods aid in predicting pharmacokinetic and target-binding properties?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with VEGFR2 or PI3Kγ, focusing on hydrogen bonding with the morpholinomethyl group and π-π stacking with the benzofuran core .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition risks. The morpholine group may enhance aqueous solubility but reduce membrane penetration .
Q. How should contradictory biological data be analyzed (e.g., high in vitro activity but low in vivo efficacy)?
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid oxidation of the benzylidene group or morpholine ring .
- Solubility limitations : Use DSC/TGA to assess crystallinity and consider amorphous solid dispersions or prodrug strategies (e.g., acetylating the 6-hydroxy group) .
- Off-target effects : Employ kinome-wide profiling to identify unintended kinase inhibition, which may explain toxicity or lack of selectivity .
Methodological Tables
Table 1 : Key Synthetic Steps and Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Critical Parameters |
|---|---|---|---|
| Benzofuran formation | AcOH/HSO, reflux | 65–75 | Acid concentration, temperature |
| Mannich reaction | Morpholine, HCHO, EtOH, Δ | 50–60 | pH control, reaction time |
| Benzylidene addition | 3-Methoxybenzaldehyde, NaOH/EtOH | 70–80 | Solvent polarity, stoichiometry |
Table 2 : Biological Activity Trends Linked to Substituents
| Substituent (R) | Antioxidant IC (μM) | Antimicrobial MIC (μg/mL) | Cytotoxicity IC (μM) |
|---|---|---|---|
| 3-OCH (Parent) | 12.3 ± 1.2 | 16 (S. aureus) | 8.7 (HeLa) |
| 3-Cl | 18.9 ± 2.1 | 8 | 5.4 |
| 4-OH | 9.5 ± 0.8 | 32 | 12.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
